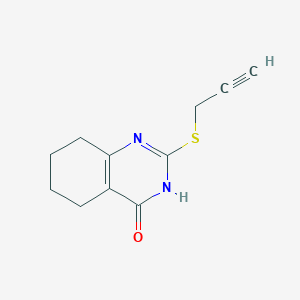

![molecular formula C16H12F2N4O B6450021 2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548991-10-0](/img/structure/B6450021.png)

2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (2CPI) is a synthetic imidazole-based compound with potential applications in the field of scientific research. It is a stable, water-soluble compound with a low melting point, making it an ideal candidate for use in laboratory experiments. The synthesis of 2CPI is relatively straightforward, and its structure can be modified for different purposes.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Imidazo[1,2-b]pyridazine derivatives have garnered attention as potential drug candidates. Their unique scaffold offers opportunities for designing novel therapeutics. Researchers could explore the synthesis of this compound and evaluate its biological activity. Given the biological effects observed in related imidazo[1,2-b]pyridazine compounds, further investigation is warranted .

Mécanisme D'action

Target of Action

The primary target of 2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is the Tyrosine Kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which mediate the signaling of pro-inflammatory cytokines .

Mode of Action

The compound interacts with the pseudokinase domain (JH2) of TYK2, suppressing cytokine-mediated receptor activation of the catalytic (JH1) domain . The compound’s imidazo[1,2-b]pyridazine core is a bicyclic structure containing three nitrogen atoms, which can significantly influence the electronic properties of the molecule and potentially its reactivity .

Biochemical Pathways

The compound’s interaction with TYK2 affects the signaling pathways of pro-inflammatory cytokines, including IL-12, IL-23, and type 1 interferon (IFN) . These cytokines play a crucial role in various immuno-inflammatory diseases, suggesting that the compound could have therapeutic potential in treating these conditions .

Pharmacokinetics

The compound displays dramatically improved metabolic stability . The N1-substituent on the 2-oxo-1,2-dihydropyridine ring can be a variety of alkyl, aryl, and heteroaryl groups, but among them, 2-pyridyl provided much enhanced Caco-2 permeability, attributed to its ability to form intramolecular hydrogen bonds . This suggests that the compound has good bioavailability.

Result of Action

The compound has been found to be highly effective in inhibiting IFNγ production in a rat pharmacodynamics model and fully efficacious in a rat adjuvant arthritis model . This indicates that the compound’s action results in significant molecular and cellular effects, particularly in the context of immuno-inflammatory diseases.

Propriétés

IUPAC Name |

2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4O/c17-10-3-4-12(11(18)7-10)20-16(23)13-5-6-15-19-14(9-1-2-9)8-22(15)21-13/h3-9H,1-2H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGBOUJCSMTPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6449940.png)

![5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449948.png)

![5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449951.png)

![4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B6449955.png)

![2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6449963.png)

![3-fluoro-5-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6449976.png)

![3-fluoro-4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6449981.png)

![6-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6449989.png)

![9-methyl-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6449998.png)

![3-{4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrazine-2-carbonitrile](/img/structure/B6450007.png)

![2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450015.png)

![1-(propan-2-yl)-2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6450018.png)

![2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450023.png)